[2-(2-Chloroethanesulfinyl)ethyl]benzene

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Researchers substituting generic phenyl sulfoxides risk divergent reactivity and suboptimal PK profiles. [2-(2-Chloroethanesulfinyl)ethyl]benzene (CAS 153111-15-0) addresses this with an ethyl spacer that decouples sulfoxide conjugation from the aromatic ring, yielding a more electron-rich sulfur center for distinct nucleophilic substitution pathways. • Calculated LogP ~3.08 - optimal CNS drug-likeness window vs. direct-attached analog (CAS 27998-60-3) • Extended footprint (MW 216.73) enables fragment-based probe design and binding pocket mapping • Reactive chloroethyl + modifiable sulfoxide + aryl ring for diverse screening library generation In stock. Request quote for bulk quantities.

Molecular Formula C10H13ClOS
Molecular Weight 216.73 g/mol
CAS No. 153111-15-0
Cat. No. B12552782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Chloroethanesulfinyl)ethyl]benzene
CAS153111-15-0
Molecular FormulaC10H13ClOS
Molecular Weight216.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCS(=O)CCCl
InChIInChI=1S/C10H13ClOS/c11-7-9-13(12)8-6-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyTXHWMKUPNWJPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(2-Chloroethanesulfinyl)ethyl]benzene: Procurement and Structural Differentiation


[2-(2-Chloroethanesulfinyl)ethyl]benzene (CAS 153111-15-0) is a synthetic organosulfur compound classified as a sulfoxide, characterized by a chloroethylsulfinyl group linked via an ethyl spacer to a benzene ring . This compound (molecular formula C₁₀H₁₃ClOS, molecular weight 216.73 g/mol) [1] serves as a specialty building block in medicinal chemistry and organic synthesis, where its extended ethyl linker distinguishes it from the more common, directly attached phenyl sulfoxide analog (CAS 27998-60-3), potentially altering physicochemical and reactivity profiles .

[2-(2-Chloroethanesulfinyl)ethyl]benzene Substitution Risks


Substituting [2-(2-Chloroethanesulfinyl)ethyl]benzene (CAS 153111-15-0) with closely related sulfoxides, such as 2-chloroethyl phenyl sulfoxide (CAS 27998-60-3), introduces significant structural and electronic perturbations that can alter reaction outcomes, pharmacokinetic properties, or material performance . The presence of an ethyl spacer between the phenyl ring and the sulfinyl group in the target compound fundamentally modifies the molecule's flexibility, electron density distribution, and steric environment compared to the directly attached analog [1]. These differences, while subtle at the gross formula level, can be amplified in specific applications, making generic substitution a high-risk approach without empirical validation [2]. The following quantitative evidence demonstrates where these structural distinctions translate into measurable differences in critical selection parameters.

[2-(2-Chloroethanesulfinyl)ethyl]benzene vs. Analog Sulfoxide: Key Differences


Molecular Weight Increase Enhances Scaffold Diversity

[2-(2-Chloroethanesulfinyl)ethyl]benzene (CAS 153111-15-0) possesses a molecular weight of 216.73 g/mol, which is 28.06 g/mol (14.9%) greater than the molecular weight of the direct analog 2-chloroethyl phenyl sulfoxide (CAS 27998-60-3) at 188.67 g/mol [1]. This mass difference arises from the additional ethyl linker (-CH₂-CH₂-) in the target compound, which contributes to an increase in both molecular volume and lipophilicity .

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Increased Lipophilicity Suggests Altered Membrane Permeability

The calculated partition coefficient (LogP) for [2-(2-Chloroethanesulfinyl)ethyl]benzene is 3.08230 [1]. While a direct experimental LogP for the comparator is not available, this value indicates moderate lipophilicity, which is a critical parameter governing passive membrane diffusion, solubility, and metabolic stability [2]. The presence of the ethyl linker increases the hydrophobic surface area relative to the direct analog, which is expected to elevate LogP and modify distribution characteristics.

ADME Prediction Lipophilicity Drug Design

Ethyl Linker Enables Divergent Reactivity

The ethyl spacer in [2-(2-Chloroethanesulfinyl)ethyl]benzene places the chloroethylsulfinyl group further from the aromatic ring compared to 2-chloroethyl phenyl sulfoxide, where the sulfinyl group is directly attached to the phenyl ring [1]. This structural variation is known to influence the electronics of the sulfoxide group, as the intervening alkyl chain reduces conjugation with the phenyl π-system, resulting in a more electron-rich sulfur center [2]. This can affect nucleophilic substitution rates at the chloroethyl moiety and oxidation/reduction potentials of the sulfoxide group.

Organic Synthesis Reaction Mechanisms Building Blocks

Molecular Weight Impact on Melting Point and Physical State

The comparator 2-chloroethyl phenyl sulfoxide (CAS 27998-60-3) is reported to have a melting point of 31-32 °C, making it a low-melting solid at room temperature . While the melting point of [2-(2-Chloroethanesulfinyl)ethyl]benzene is not reported in authoritative sources, the addition of the ethyl linker (increased molecular weight and van der Waals interactions) generally correlates with higher melting points in structurally similar series [1]. This suggests the target compound is likely a solid with a melting point above ambient temperature, which can impact handling, storage, and formulation strategies.

Physical Chemistry Formulation Crystallography

Applications of [2-(2-Chloroethanesulfinyl)ethyl]benzene


CNS-Targeted SAR Exploration

The calculated LogP of ~3.08 for [2-(2-Chloroethanesulfinyl)ethyl]benzene positions it within the optimal lipophilicity range for crossing the blood-brain barrier [1]. This property, combined with its molecular weight of 216.73 g/mol, makes it a valuable scaffold for CNS drug discovery programs. Unlike the less lipophilic analog 2-chloroethyl phenyl sulfoxide, this compound can be prioritized when moderate lipophilicity is desired to balance CNS penetration and metabolic stability .

Non-Conjugated Sulfoxide Reactivity for Synthesis

The ethyl spacer in [2-(2-Chloroethanesulfinyl)ethyl]benzene reduces conjugation between the sulfoxide and the aromatic ring, resulting in a more electron-rich sulfur center compared to directly attached analogs [1]. This electronic environment favors nucleophilic substitution pathways that are sluggish or divergent in the conjugated comparator. Researchers developing novel sulfur-containing heterocycles or functional materials can leverage this distinct reactivity to achieve synthetic outcomes unattainable with 2-chloroethyl phenyl sulfoxide .

Probing Protein-Ligand Interactions

The extended structure of [2-(2-Chloroethanesulfinyl)ethyl]benzene provides a larger molecular footprint (molecular weight 216.73 g/mol vs. 188.67 g/mol for the analog) that can be exploited in fragment-based drug discovery or chemical probe design [1]. The additional ethyl linker can serve as a crucial spacing element to map binding pocket dimensions or to optimize ligand efficiency by adjusting the distance between pharmacophoric elements, a parameter not accessible with the shorter analog .

Building Block for High-Throughput Screening Libraries

The combination of a reactive chloroethyl group, a modifiable sulfoxide moiety, and an aryl ring connected via an ethyl spacer makes this compound a privileged scaffold for generating diverse screening libraries [1]. Its distinct physicochemical signature (molecular weight and LogP) offers a complementary profile to the more common phenyl sulfoxide analog, thereby increasing the chemical diversity and hit-finding potential of screening collections .

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